[(3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidin-1-yl]-[2-(pyrrolidin-1-ylmethyl)-1,3-thiazol-5-yl]methanone
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Overview
Description
[(3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidin-1-yl]-[2-(pyrrolidin-1-ylmethyl)-1,3-thiazol-5-yl]methanone is a complex organic compound that belongs to the class of alpha amino acids and derivatives . This compound is characterized by its unique structure, which includes a piperidine ring, a thiazole ring, and a pyrrolidine ring. These structural features make it a valuable molecule in various scientific research fields.
Preparation Methods
The synthesis of [(3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidin-1-yl]-[2-(pyrrolidin-1-ylmethyl)-1,3-thiazol-5-yl]methanone involves multiple steps. One of the common synthetic routes includes the use of asymmetric 1,3-dipolar cycloaddition reactions . The reaction conditions typically involve the use of dipolarophiles and achiral ylide precursors. The process may also include reduction with lithium aluminum hydride (LAH) and catalytic hydrogenation . Industrial production methods often focus on optimizing yield and purity through efficient separation and purification techniques.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LAH) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxymethyl group.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
[(3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidin-1-yl]-[2-(pyrrolidin-1-ylmethyl)-1,3-thiazol-5-yl]methanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various bioactive molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of [(3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidin-1-yl]-[2-(pyrrolidin-1-ylmethyl)-1,3-thiazol-5-yl]methanone involves its interaction with specific molecular targets. One of the known targets is purine nucleoside phosphorylase, which catalyzes the phosphorolytic breakdown of N-glycosidic bonds in beta-(deoxy)ribonucleoside molecules . This interaction leads to the formation of free purine bases and pentose-1-phosphate, which are essential for various biological processes.
Comparison with Similar Compounds
[(3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidin-1-yl]-[2-(pyrrolidin-1-ylmethyl)-1,3-thiazol-5-yl]methanone can be compared with other similar compounds, such as:
(3S,5R)-3-hydroxy-5-methylpiperidin-1-ylmethanone: This compound also contains a piperidine ring and has been studied for its potential pharmaceutical applications.
(5-((2-(hydroxymethyl)-4H-furo[3,2-b]indol-4-yl)methyl)furan-2-yl)methanol: Known for its anticancer activity.
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[(3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidin-1-yl]-[2-(pyrrolidin-1-ylmethyl)-1,3-thiazol-5-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3S/c19-10-11-3-6-18(8-12(11)20)15(21)13-7-16-14(22-13)9-17-4-1-2-5-17/h7,11-12,19-20H,1-6,8-10H2/t11-,12+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBSOGWSLMEFRR-NEPJUHHUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=NC=C(S2)C(=O)N3CCC(C(C3)O)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)CC2=NC=C(S2)C(=O)N3CC[C@@H]([C@H](C3)O)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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